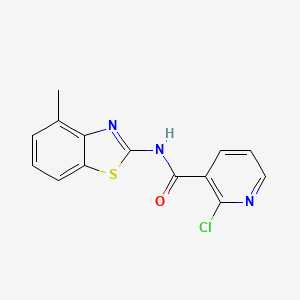
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that combines a pyridine ring with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 4-methyl-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The benzothiazole moiety can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the benzothiazole moiety can produce sulfoxides or sulfones .
Scientific Research Applications
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Biological studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways in target organisms .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Uniqueness
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of both the pyridine and benzothiazole rings, which provide a distinct electronic environment and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying various biological processes .
Properties
Molecular Formula |
C14H10ClN3OS |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-4-2-6-10-11(8)17-14(20-10)18-13(19)9-5-3-7-16-12(9)15/h2-7H,1H3,(H,17,18,19) |
InChI Key |
GKCKYUVEBPEOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

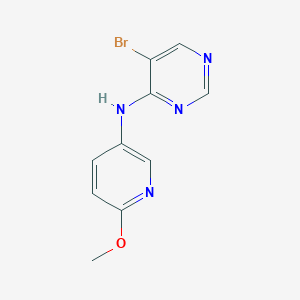
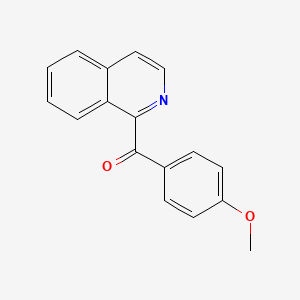
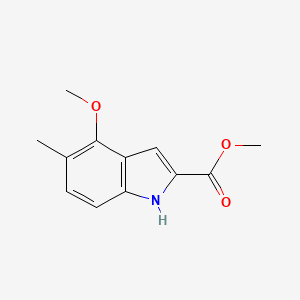
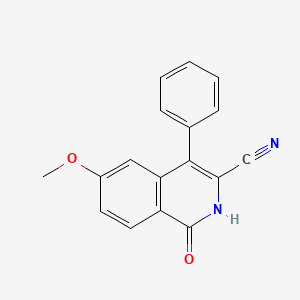

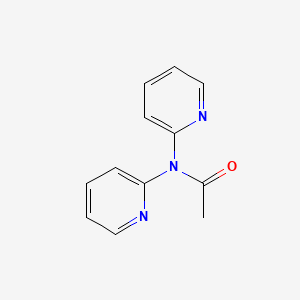
![Tert-butyl 7-methyloctahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B8767946.png)
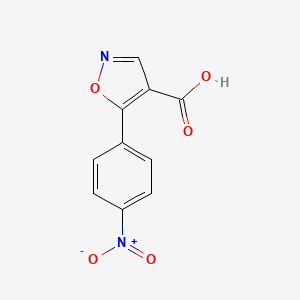
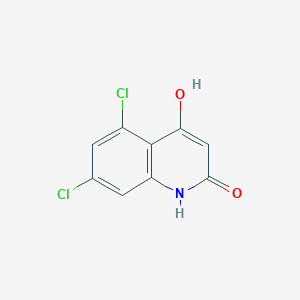
![2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE](/img/structure/B8767967.png)
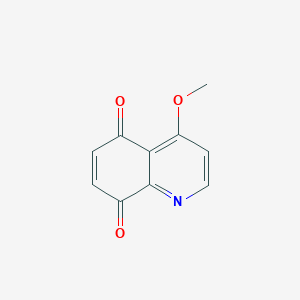
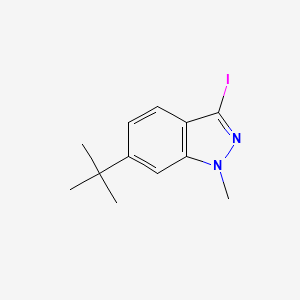
![2-chloro-6-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767997.png)
